GQ1b-Ganglioside - 68652-37-9

GQ1b-Ganglioside

Catalog Number: EVT-1469976
CAS Number: 68652-37-9
Molecular Formula: C106H194N10O56
Molecular Weight: 2504.732
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GQ1b-Ganglioside is a acidic glycosphingolipid [, , ] primarily localized on the outer layer of plasma membranes, particularly enriched in the paranodal myelin of oculomotor, trochlear and abducens nerves []. It plays a crucial role in modulating various cellular functions, including cell growth, apoptosis, and differentiation []. In scientific research, GQ1b-Ganglioside is primarily studied for its role in immune-mediated neurological disorders, especially its association with:

  • Guillain-Barré Syndrome (GBS): GQ1b-Ganglioside is a key autoantigen in GBS, with antibodies targeting this molecule implicated in disease pathogenesis [, , , ].
  • Miller Fisher Syndrome (MFS): MFS, a variant of GBS, is strongly associated with high titers of IgG antibodies against GQ1b-Ganglioside, making it a valuable diagnostic marker for this condition [, , , ].
  • Bickerstaff brainstem encephalitis (BBE): Similar to MFS, BBE is also associated with anti-GQ1b-Ganglioside antibodies, suggesting a shared autoimmune mechanism [, ].
Future Directions
  • Investigating the role of GQ1b-Ganglioside in other neurological disorders beyond GBS and its variants. This includes exploring potential associations with multiple sclerosis [, ] and Alzheimer's disease [, ].

GM1 Ganglioside

    Relevance: GM1 ganglioside is structurally similar to GQ1b-Ganglioside, both being glycosphingolipids with oligosaccharide chains. [] Antibodies against GM1 ganglioside are frequently found in patients with Guillain-Barré Syndrome (GBS), a group of autoimmune neuropathies. [, ] Some GBS patients show a specific antibody response toward a complex of GM1 and GQ1b-Ganglioside, suggesting a potential combined role in disease pathogenesis. [] Additionally, molecular mimicry between GM1 ganglioside and lipopolysaccharides of Campylobacter jejuni has been implicated in the development of GBS. [, ]

GD1a Ganglioside

    Relevance: Similar to GQ1b-Ganglioside, GD1a ganglioside is a target of autoantibodies in some GBS patients. [] Interestingly, antibodies targeting a complex of GD1a and GQ1b-Ganglioside have been identified in certain individuals with GBS, suggesting a potential synergistic effect on disease development. []

GD1b Ganglioside

    Relevance: GD1b ganglioside shares structural similarities with GQ1b-Ganglioside, both containing disialosyl moieties. [] Antibodies against GD1b ganglioside have been associated with sensory ataxic neuropathy, a condition characterized by sensory disturbances and ataxia. [, ] This suggests that antibodies targeting specific gangliosides, including GQ1b-Ganglioside, can lead to distinct clinical phenotypes depending on the ganglioside's localization and function.

GT1a Ganglioside

    Relevance: Both GT1a ganglioside and GQ1b-Ganglioside are recognized by antibodies in certain GBS subtypes, particularly those presenting with pharyngeal-cervical-brachial weakness. [] While some patients exhibit antibodies that cross-react with both gangliosides, cases with specific anti-GT1a antibodies, showing no cross-reactivity with GQ1b-Ganglioside, have also been reported. [] This suggests diverse antibody responses within this GBS subgroup and highlights the complexity of ganglioside involvement in autoimmune neuropathies.

GD3 Ganglioside

    Relevance: GD3 Ganglioside shares a terminal disialoside epitope with GQ1b-Ganglioside. [] This shared epitope allows cross-reactivity of antibodies, meaning antibodies targeting one ganglioside may also bind to the other. [] This cross-reactivity has implications for understanding the pathogenesis of certain autoimmune neuropathies, as antibodies against either GD3 or GQ1b-Ganglioside could potentially contribute to nerve damage. Research suggests that synthetic disialylgalactose immunoadsorbents, designed to deplete anti-GQ1b-Ganglioside antibodies, can also effectively remove anti-GD3 antibodies from sera of neuropathy patients. [] This further supports the significance of the shared disialoside epitope in antibody binding and highlights a potential therapeutic strategy targeting this common structure for treating these conditions.

Lipopolysaccharides of Campylobacter jejuni

    Relevance: Certain strains of Campylobacter jejuni have LPS structures that mimic the oligosaccharide chains of GQ1b-Ganglioside. [, , ] This molecular mimicry is believed to be a key factor in triggering the production of anti-GQ1b-Ganglioside antibodies following C. jejuni infections. [, , ] These antibodies, initially directed against bacterial LPS, can cross-react with GQ1b-Ganglioside on nerve cells, leading to autoimmune attack and the development of conditions like Miller Fisher syndrome, a variant of Guillain-Barré syndrome. [, , ] This highlights the critical role of molecular mimicry in post-infectious autoimmune diseases, where the immune system mistakenly targets self-antigens due to their resemblance to foreign antigens.

Overview

GQ1b-Ganglioside is a complex tetrasialoganglioside, characterized by its four sialic acid residues. It plays a critical role in neuronal function and has been implicated in various neurological conditions. GQ1b is primarily sourced from the brain, particularly porcine brain tissue, and is classified within the ganglioside family based on the number of sialic acid residues attached to its sugar moiety. Gangliosides are further classified according to their chromatographic mobility, with GQ1b being identified as a member of the Q series due to its four sialic acids and its specific structural characteristics.

Source and Classification

GQ1b is derived from animal nervous tissues, predominantly porcine brain. It belongs to the ganglioside class of glycosphingolipids, which are characterized by their complex carbohydrate structures linked to a ceramide backbone. Gangliosides are classified based on the number of sialic acid residues they contain: one (M), two (D), three (T), or four (Q) sialic acids. GQ1b is specifically categorized as a tetrasialoganglioside due to its four sialic acid units linked to a core heptasaccharide structure .

Synthesis Analysis

The synthesis of GQ1b can be achieved through various methods, including total synthesis and enzymatic approaches. One notable method involves a convergent total synthesis employing a "cassette approach" that allows for the assembly of the core heptasaccharide structure. This method utilizes specific glycosylation reactions to construct the complex carbohydrate framework efficiently. The synthesis process typically involves multiple steps, including protecting group strategies and selective deprotection to yield the desired ganglioside .

Technical Details

  • Glycosylation Reactions: Key reactions include α-sialylation and β-galactosylation, which are critical for establishing the correct linkage types in the final structure.
  • Protecting Groups: The use of various protecting groups is essential to prevent undesired reactions during synthesis.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed for purification and characterization of synthesized GQ1b.
Molecular Structure Analysis

The molecular formula of GQ1b is C106H194N10O55C_{106}H_{194}N_{10}O_{55}, with a molecular weight of approximately 2488.73 g/mol. The structure consists of a ceramide backbone attached to a complex carbohydrate chain that includes four sialic acid residues linked via galactose and glucose units.

Data

  • Molecular Weight: 2488.73 g/mol
  • CAS Number: 2316360-46-8
  • Composition:
    • Carbon: 51.16%
    • Hydrogen: 7.86%
    • Nitrogen: 5.63%
    • Oxygen: 35.36% .
Chemical Reactions Analysis

GQ1b participates in various biochemical reactions, particularly those involving interactions with antibodies in autoimmune conditions such as Guillain-Barré syndrome. The ganglioside can elicit immune responses due to its structural similarity to certain neuronal components, leading to antibody production that may target nerve tissues.

Technical Details

  • Immunological Reactions: GQ1b is known to bind with specific immunoglobulin G antibodies, which can be utilized in diagnostic assays for autoimmune neuropathies.
  • Enzymatic Reactions: It can also undergo enzymatic modifications by sialidases, which cleave sialic acids from gangliosides, potentially altering their biological activity .
Mechanism of Action

The mechanism by which GQ1b exerts its effects involves modulation of synaptic plasticity and neuroprotection through various pathways. GQ1b enhances brain-derived neurotrophic factor expression, which is crucial for neuronal survival and function.

Process

  • Neuroprotection: GQ1b administration has been shown to restore cell viability in models of neurodegeneration by upregulating neurotrophic factors.
  • Synaptic Plasticity: It promotes long-term potentiation in hippocampal neurons, facilitating learning and memory processes .
Physical and Chemical Properties Analysis

GQ1b exhibits distinct physical and chemical properties that are significant for its applications in research and medicine.

Physical Properties

  • Appearance: Typically exists as a hygroscopic solid.
  • Stability: Stable for one year when stored at -20°C.
  • Light Sensitivity: Not light-sensitive .

Chemical Properties

  • Solubility: Soluble in organic solvents; insoluble in water.
  • Reactivity: Reacts with specific antibodies in autoimmune assays.
Applications

GQ1b has several scientific applications, particularly in neuroscience and immunology:

  • Research Tool: Used extensively in studies exploring neuronal signaling pathways and synaptic function.
  • Diagnostic Marker: Serves as a biomarker for autoimmune neuropathies; detection of anti-GQ1b antibodies aids in diagnosing conditions like Guillain-Barré syndrome.
  • Therapeutic Potential: Investigated for its neuroprotective effects and potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Properties

CAS Number

68652-37-9

Product Name

GQ1b-Ganglioside

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid;azane

Molecular Formula

C106H194N10O56

Molecular Weight

2504.732

InChI

InChI=1S/C106H182N6O56.4H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-69(133)111-55(56(126)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)50-153-96-83(142)81(140)87(66(46-118)156-96)159-97-84(143)82(141)86(67(47-119)157-97)158-95-75(110-54(6)125)93(167-105(101(149)150)39-58(128)72(108-52(4)123)91(165-105)79(138)64(44-116)161-103(99(145)146)37-57(127)71(107-51(3)122)89(163-103)76(135)61(131)41-113)88(68(48-120)155-95)160-98-85(144)94(78(137)63(43-115)154-98)168-106(102(151)152)40-59(129)73(109-53(5)124)92(166-106)80(139)65(45-117)162-104(100(147)148)38-60(130)74(112-70(134)49-121)90(164-104)77(136)62(132)42-114;;;;/h33,35,55-68,71-98,113-121,126-132,135-144H,7-32,34,36-50H2,1-6H3,(H,107,122)(H,108,123)(H,109,124)(H,110,125)(H,111,133)(H,112,134)(H,145,146)(H,147,148)(H,149,150)(H,151,152);4*1H3/b35-33+;;;;/t55-,56+,57-,58-,59-,60-,61+,62+,63+,64+,65+,66+,67+,68+,71+,72+,73+,74+,75+,76+,77+,78-,79+,80+,81+,82+,83+,84+,85+,86-,87+,88-,89+,90+,91+,92+,93+,94-,95-,96+,97-,98-,103+,104+,105-,106-;;;;/m0..../s1

InChI Key

IOULOLQJODJAEM-BSALKOQBSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)OC7(CC(C(C(O7)C(C(CO)OC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N.N

Synonyms

ganglioside GQ1b, tetrasodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.